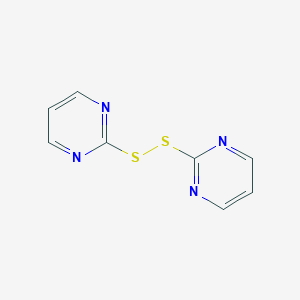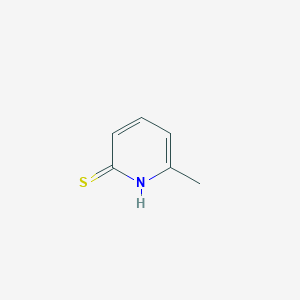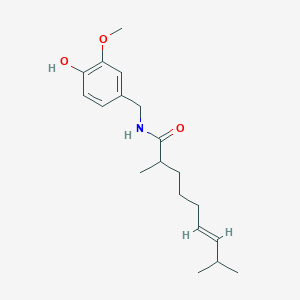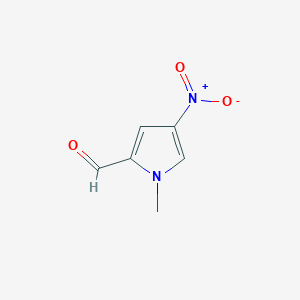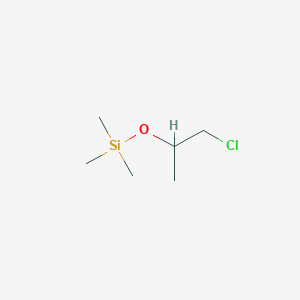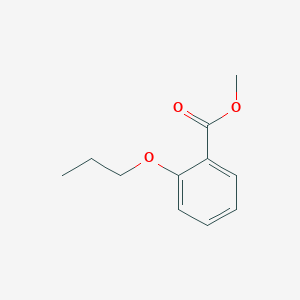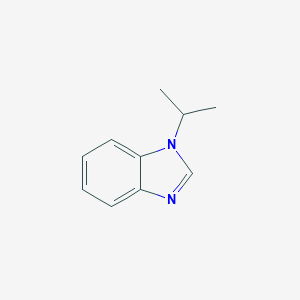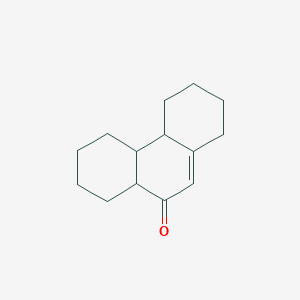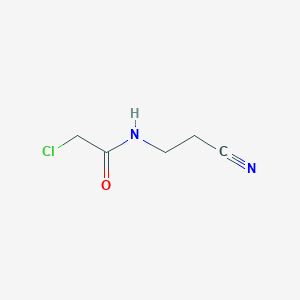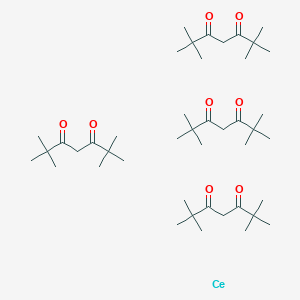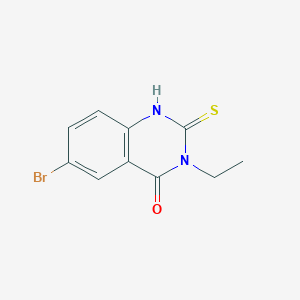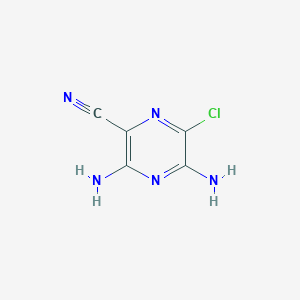
Beryllium trifluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beryllium trifluoride (BeF3) is an inorganic compound that is widely used in scientific research. It is a colorless, odorless, and highly toxic compound that is commonly used as a source of beryllium in various chemical reactions. Beryllium trifluoride is a highly reactive compound that is used in the synthesis of various other compounds.
Mecanismo De Acción
Beryllium trifluoride is a highly reactive compound that can react with various other compounds. It reacts with water to form hydrated beryllium trifluoride, which is a white crystalline solid. Beryllium trifluoride can also react with acids to form beryllium salts. The mechanism of action of beryllium trifluoride is not fully understood, but it is believed to be due to its ability to form strong bonds with other compounds.
Efectos Bioquímicos Y Fisiológicos
Beryllium trifluoride is highly toxic and can cause various biochemical and physiological effects. It can cause irritation to the eyes, skin, and respiratory system. Long-term exposure to beryllium trifluoride can cause chronic beryllium disease, which is a lung disease that can be fatal. Beryllium trifluoride can also cause damage to the liver, kidneys, and central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Beryllium trifluoride is a highly reactive compound that is widely used in various laboratory experiments. Its advantages include its ability to react with various other compounds and its ability to form strong bonds. Its limitations include its toxicity and the need for special equipment and precautions when handling it.
Direcciones Futuras
There are many future directions for using beryllium trifluoride in scientific research. One possible direction is to use it in the production of new materials, such as semiconductors and superconductors. Another possible direction is to use it in the development of new drugs and therapies for various diseases. Additionally, beryllium trifluoride can be used in the nuclear industry for the production of nuclear fuels and in the development of new nuclear technologies.
Conclusion:
Beryllium trifluoride is a highly reactive compound that is widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Beryllium trifluoride is a highly toxic compound that requires special equipment and precautions when handling it. However, it has many potential uses in various fields of research and technology.
Métodos De Síntesis
Beryllium trifluoride can be synthesized by reacting beryllium oxide (BeO) with hydrofluoric acid (HF) in the presence of water. The reaction can be represented as follows:
BeO + 3HF + H2O → Beryllium trifluoride•3H2O
The resulting compound is a hydrated form of beryllium trifluoride, which can be dehydrated by heating it to a high temperature. Another method for synthesizing beryllium trifluoride is by reacting beryllium metal with fluorine gas. This method is more dangerous and requires special equipment and precautions.
Aplicaciones Científicas De Investigación
Beryllium trifluoride is widely used in scientific research as a source of beryllium in various chemical reactions. It is used in the synthesis of various other compounds, such as beryllium oxide, beryllium chloride, and beryllium nitrate. Beryllium trifluoride is also used in the production of nuclear fuels and in the nuclear industry.
Propiedades
Número CAS |
19181-26-1 |
|---|---|
Nombre del producto |
Beryllium trifluoride |
Fórmula molecular |
BeF3- |
Peso molecular |
66.007393 g/mol |
Nombre IUPAC |
beryllium;trifluoride |
InChI |
InChI=1S/Be.3FH/h;3*1H/q+2;;;/p-3 |
Clave InChI |
OGIAHMCCNXDTIE-UHFFFAOYSA-K |
SMILES |
[Be+2].[F-].[F-].[F-] |
SMILES canónico |
[Be+2].[F-].[F-].[F-] |
Sinónimos |
Be-F3 beryllium trifluoride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




